2-tert-butyl-3-formyl-1H-indole-5-carbonitrile
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Overview
Description
“2-tert-butyl-3-formyl-1H-indole-5-carbonitrile” is a chemical compound with the molecular formula C14H14N2O . It belongs to the class of organic compounds known as indoles . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a tert-butyl group attached to the 2-position of an indole ring, a formyl group at the 3-position, and a carbonitrile group at the 5-position .Chemical Reactions Analysis
Indole derivatives, including “this compound”, are used as reactants in the synthesis of various biologically active structures . They have been used in the synthesis of tryptophan dioxygenase inhibitors, antifungal agents, and inhibitors of BACE-1 .Scientific Research Applications
Synthesis and Chemical Properties
Nenitzescu Synthesis : The compound 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, structurally related to the requested chemical, serves as a key intermediate in the synthesis of selective androgen receptor modulators. Its synthesis involves a practical and convergent method starting from 4-nitro-3-(trifluoromethyl)phenol and tert-butyl acetoacetate, showcasing a modern approach to Nenitzescu indole synthesis and highlighting the versatility of indole derivatives in medicinal chemistry applications (Boros, Kaldor, & Turnbull, 2011).
Novel Synthetic Pathways : Research into the synthesis of 2-aminobenzonitriles from 2-arylindoles through tert-butylnitrite-mediated nitrosation and sequential iron(III)-catalyzed C-C bond cleavage illustrates the ongoing development of novel synthetic routes. These compounds serve as precursors for the rapid synthesis of benzoxazinones, underlining the importance of indole derivatives in synthesizing biologically active molecules (Chen et al., 2018).
Palladium-Catalyzed Intramolecular Annulation : The synthesis of annulated gamma-carbolines and heteropolycycles via palladium-catalyzed intramolecular annulation of alkynes demonstrates the compound's utility in generating complex molecular architectures. This method affords various gamma-carboline derivatives, showcasing the role of indole derivatives in constructing complex heterocyclic frameworks with potential pharmaceutical applications (Zhang & Larock, 2003).
Material Science and Analytical Applications
- Electrochemical Studies : Investigations into the electrochemical oxidation of similar compounds, like 2,6-di-tert-butyl-4-isopropylphenol, provide insights into the electrochemical properties of bulky organic molecules. Such studies are crucial for understanding the reactivity and stability of organic compounds in various electrochemical applications, including organic electronics and sensors (Richards & Evans, 1977).
Future Directions
The future directions for “2-tert-butyl-3-formyl-1H-indole-5-carbonitrile” and similar compounds are likely to involve further exploration of their biological activities and therapeutic potential. Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted by the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound’s action could result in a variety of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-tert-butyl-3-formyl-1H-indole-5-carbonitrile is a reactant for the synthesis of tryptophan dioxygenase inhibitors, which have potential as anticancer immunomodulators . It also plays a role in the enantioselective preparation of antifungal agents . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Properties
IUPAC Name |
2-tert-butyl-3-formyl-1H-indole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-14(2,3)13-11(8-17)10-6-9(7-15)4-5-12(10)16-13/h4-6,8,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZOXFHLCWXFKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)C#N)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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